(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenyl group, a tetrahydrothieno[3,4-d]thiazole ring, and an acetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorophenylamine, is reacted with a suitable reagent to form the dichlorophenyl intermediate.
Cyclization: The intermediate undergoes cyclization with a thioamide to form the tetrahydrothieno[3,4-d]thiazole ring.
Oxidation: The resulting compound is then oxidized to introduce the dioxidotetrahydrothieno[3,4-d]thiazole moiety.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating diseases by targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares some structural similarities but differs in its functional groups and overall structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12Cl2N2O3S2 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H12Cl2N2O3S2/c1-7(18)16-13-17(9-4-2-3-8(14)12(9)15)10-5-22(19,20)6-11(10)21-13/h2-4,10-11H,5-6H2,1H3 |
InChI Key |
PIQTZBRVMRXRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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